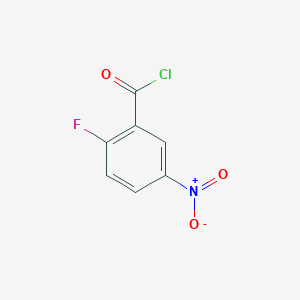

2-Fluoro-5-nitrobenzoyl chloride

説明

Contextualization within Halogenated Nitroaromatic Acyl Chlorides

Halogenated nitroaromatic acyl chlorides are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms, a nitro group, and a reactive acyl chloride functional group. wipo.int These molecules are recognized for their role as versatile building blocks in the synthesis of more complex chemical structures, particularly in the fields of pharmaceuticals and agrochemicals. nih.govfrontiersin.org The presence of the electron-withdrawing nitro group and the halogen atom(s) on the aromatic ring significantly influences the reactivity of the acyl chloride and the potential for nucleophilic aromatic substitution. sigmaaldrich.com

2-Fluoro-5-nitrobenzoyl chloride is distinguished within this class by the specific placement of a fluorine atom at the 2-position and a nitro group at the 5-position relative to the benzoyl chloride moiety. This particular arrangement of substituents creates a unique electronic and steric environment, which in turn dictates its reactivity and utility in synthetic chemistry. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, while the nitro group is a powerful deactivating and meta-directing group in electrophilic aromatic substitution, and an activating group for nucleophilic aromatic substitution.

Overview of Strategic Utility as a Reactive Intermediate

The primary utility of this compound lies in its function as a reactive intermediate. The acyl chloride group is highly susceptible to nucleophilic attack, allowing for the facile synthesis of a wide range of derivatives such as esters and amides. This reactivity is a cornerstone of its application in constructing larger, more complex molecules.

The synthesis of this compound is typically achieved through the reaction of its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid, with a chlorinating agent such as thionyl chloride. This is a common and well-established method for the preparation of acyl chlorides. google.com The precursor, 2-fluoro-5-nitrobenzoic acid, is a commercially available solid with a melting point of 142-144 °C. sigmaaldrich.com

The strategic importance of this compound is further enhanced by the potential for subsequent reactions involving the aromatic ring. The presence of the fluorine and nitro groups allows for nucleophilic aromatic substitution reactions, providing a pathway to introduce additional functional groups and build complex heterocyclic scaffolds. acs.orgnih.gov

Below is a table summarizing the key properties of the precursor, 2-Fluoro-5-nitrobenzoic acid:

| Property | Value | Reference |

| Chemical Formula | C₇H₄FNO₄ | sigmaaldrich.com |

| Molecular Weight | 185.11 g/mol | sigmaaldrich.com |

| Melting Point | 142-144 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 7304-32-7 | sigmaaldrich.com |

Scope and Research Focus of Academic Investigations

Academic research involving this compound and its direct precursor, 2-fluoro-5-nitrobenzoic acid, is primarily focused on its application as a building block in the synthesis of heterocyclic compounds and molecules of medicinal interest. acs.orgnih.gov The strategic positioning of the fluoro and nitro groups on the aromatic ring makes it a versatile starting material for creating diverse molecular architectures.

Research has demonstrated the use of the closely related 4-chloro-2-fluoro-5-nitrobenzoic acid in the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. acs.orgnih.gov This work highlights the potential of such halogenated nitrobenzoic acid derivatives to serve as foundational molecules in combinatorial chemistry and drug discovery. nih.gov The ability to perform sequential reactions at the carboxylic acid (or acyl chloride) function and then at the aromatic ring via nucleophilic substitution of the halogen or transformations of the nitro group is a key aspect of this research. acs.org

Furthermore, the precursor 2-fluoro-5-nitrobenzoic acid has been utilized in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines through nucleophilic aromatic substitution of the fluorine atom. sigmaaldrich.com This underscores the role of the this compound scaffold as a key component in the construction of complex polycyclic systems, which are prevalent in many biologically active compounds. The development of efficient synthetic routes to these and other heterocyclic systems continues to be an active area of investigation. acs.orgnih.gov

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJNRYPVXFTJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450448 | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-46-6 | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for the Preparation of 2 Fluoro 5 Nitrobenzoyl Chloride

Established Synthetic Pathways from Carboxylic Acid Precursors

The most common and well-established method for preparing 2-fluoro-5-nitrobenzoyl chloride is through the direct chlorination of its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid. ossila.comsigmaaldrich.com This transformation is a fundamental reaction in organic synthesis, and various chlorinating agents can be employed.

Carboxylic Acid Chlorination Methodologies (e.g., Thionyl Chloride Mediated)

The reaction of a carboxylic acid with a chlorinating agent to form an acyl chloride is a standard and widely used synthetic transformation. Several reagents are available for this purpose, with thionyl chloride (SOCl₂) being one of the most frequently utilized due to its effectiveness and the convenient removal of byproducts.

Thionyl Chloride (SOCl₂): The use of thionyl chloride is a prevalent method for the synthesis of acyl chlorides from carboxylic acids. The reaction between 2-fluoro-5-nitrobenzoic acid and thionyl chloride proceeds to yield this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture. This method is analogous to the preparation of other acyl chlorides, such as p-nitrobenzoyl chloride and 2-nitrobenzoyl chloride, where thionyl chloride is heated under reflux with the corresponding carboxylic acid. orgsyn.orgprepchem.com For instance, a general procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, followed by distillation to remove the excess reagent and then vacuum distillation to purify the resulting acyl chloride. orgsyn.orgprepchem.com

Other chlorinating agents that are commonly used for the preparation of acyl chlorides from carboxylic acids, and could theoretically be applied to the synthesis of this compound, include:

Phosphorus Pentachloride (PCl₅): This is another effective reagent for converting carboxylic acids to acyl chlorides. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride.

Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions, oxalyl chloride reacts with carboxylic acids to form the acyl chloride, with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride as byproducts.

The choice of chlorinating agent can be influenced by the scale of the reaction, the sensitivity of the starting material to heat and acidic conditions, and the desired purity of the final product.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the appropriate selection of reagents.

Reaction Conditions: Key parameters that are often optimized include:

Temperature: The reaction with thionyl chloride is typically carried out at reflux temperature to ensure the reaction goes to completion. prepchem.comprepchem.com

Reaction Time: The duration of the reaction is monitored to ensure the complete conversion of the carboxylic acid. For example, refluxing for 30 minutes to 2 hours is a common timeframe. prepchem.comprepchem.com

Solvent: While thionyl chloride can often act as both the reagent and the solvent, an inert solvent such as toluene (B28343) may be used. prepchem.com The use of a solvent can aid in temperature control and facilitate the subsequent work-up procedure.

Reagent Selection and Purity:

The purity of the starting 2-fluoro-5-nitrobenzoic acid is crucial for obtaining a high yield of the desired product.

The quality of the chlorinating agent, such as thionyl chloride, can significantly impact the reaction outcome. orgsyn.org Impurities in the reagent can lead to side reactions and a lower yield of the acyl chloride.

For reactions involving thionyl chloride, the addition of a catalytic amount of a phase transfer catalyst, such as pyridine, has been shown to improve the reaction rate and yield in the synthesis of similar compounds like p-nitrobenzoyl chloride. google.com

The following table summarizes typical reaction parameters for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, which can be adapted for the preparation of this compound.

| Parameter | Typical Value/Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective, volatile byproducts (SO₂, HCl) |

| Stoichiometry | Excess Thionyl Chloride | Drives the reaction to completion |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | 30 minutes - 2 hours | Ensures complete conversion |

| Catalyst (Optional) | Pyridine | Can accelerate the reaction |

| Work-up | Distillation/Evaporation | Removes excess SOCl₂ and purifies the product |

Alternative and Emerging Synthetic Routes

While the chlorination of 2-fluoro-5-nitrobenzoic acid is the most direct route, alternative synthetic strategies are continually being developed. One such approach involves the nitration of a precursor molecule followed by functional group transformation. For example, a method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid involves the nitration of 2-chloro-4-fluorotoluene, followed by photochlorination and subsequent hydrolysis-oxidation. google.com A similar multi-step synthesis starting from a different precursor could potentially be adapted for this compound.

Another potential alternative route could involve the hydrolysis of a benzotrichloride (B165768) derivative. For instance, 2-chloro-4-fluoro-5-nitrobenzoyl chloride can be obtained by the controlled hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com This suggests that this compound could potentially be synthesized via the nitration of 2-fluorobenzotrichloride (B1582446) followed by a similar hydrolysis step. The synthesis of the benzotrichloride intermediate itself can be achieved through the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) using a mixture of fuming nitric acid and sulfuric acid. google.compatsnap.com

Considerations for Scale-Up and Process Efficiency in Research Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a larger research or pilot scale requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Heat Management: The reaction of carboxylic acids with thionyl chloride is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a suitable reactor with a cooling jacket and controlled addition of reagents is essential.

Byproduct Removal: The evolution of gaseous byproducts (SO₂ and HCl) needs to be managed safely. A robust scrubbing system is necessary to neutralize these acidic gases before they are released into the atmosphere.

Reagent Handling: Thionyl chloride is a corrosive and moisture-sensitive reagent. Appropriate personal protective equipment and handling procedures are paramount. On a larger scale, closed-system transfers are recommended.

Purification: While laboratory-scale purification might involve simple distillation, larger-scale purification may require fractional distillation under reduced pressure to achieve the desired purity and remove any high-boiling impurities.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 5 Nitrobenzoyl Chloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of 2-fluoro-5-nitrobenzoyl chloride is activated towards nucleophilic attack due to the presence of a strongly electron-withdrawing nitro group (-NO₂) and the acyl chloride group (-COCl). Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, typically proceeding via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com The presence of the nitro group, particularly in the para position relative to the fluorine leaving group, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com

Intramolecular Cyclization via SNAr Pathways

The SNAr reactivity of the C-F bond in this compound and its derivatives is instrumental in the synthesis of various heterocyclic systems through intramolecular cyclization. In these reactions, a nucleophilic center within a side chain attached to the molecule attacks the carbon atom bearing the fluorine, leading to ring closure.

A prominent application is in the synthesis of fused heterocyclic compounds like dibenz[b,f]oxazepin-11(10H)-ones. The synthesis involves an initial intermolecular reaction where the parent acid, 2-fluoro-5-nitrobenzoic acid, reacts with a substituted 2-aminophenol. sigmaaldrich.com The key step is the nucleophilic aromatic substitution of the fluorine atom by the phenolic oxygen of the 2-aminophenol. sigmaaldrich.com This is followed by an intramolecular amide bond formation. If this compound were used instead of the carboxylic acid, the first step would be acylation of the amino group, followed by an intramolecular SNAr cyclization where the phenolic -OH group attacks the carbon bearing the fluorine to displace it and form the oxazepine ring.

This strategy has also been applied in the solid-phase synthesis of substituted dibenzazocines, where the SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid occurs with the hydroxyl function of immobilized polysubstituted phenols. sigmaaldrich.com Such intramolecular cyclizations are powerful methods for constructing complex molecular architectures from readily available starting materials. rsc.org

Intermolecular SNAr with Diverse Nucleophiles

The activated aromatic ring of this compound allows for the displacement of the fluoride (B91410) ion by a wide range of external nucleophiles. This intermolecular SNAr reaction is a versatile method for introducing various functional groups onto the benzene ring. Analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have been shown to react with oxygen, sulfur, and nitrogen nucleophiles to afford substituted (pentafluorosulfanyl)benzenes. nih.gov Similarly, this compound is expected to react with these nucleophiles, leading to the corresponding ethers, thioethers, and amines.

The general scheme for these reactions is as follows:

| Nucleophile (Nu-H) | Product Type | Example Product Name |

| Alcohol (R-OH) | Aryl Ether | 2-Alkoxy-5-nitrobenzoyl chloride |

| Thiol (R-SH) | Aryl Thioether | 2-(Alkylthio)-5-nitrobenzoyl chloride |

| Amine (R₂-NH) | Aryl Amine | 2-(Dialkylamino)-5-nitrobenzoyl chloride |

These reactions highlight the utility of the fluorine atom as an excellent leaving group in SNAr chemistry, enabling the synthesis of a diverse library of 2,5-disubstituted benzoyl chloride derivatives.

Role of Electronic and Steric Effects in SNAr Reactivity

The efficiency and regioselectivity of SNAr reactions are profoundly influenced by electronic and steric effects.

Electronic Effects: The reactivity of this compound in SNAr reactions is primarily driven by electronic factors. The presence of the potent electron-withdrawing nitro group (-NO₂) para to the fluorine atom is critical. This specific arrangement allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate, particularly onto the oxygen atoms of the nitro group. libretexts.orgyoutube.com The acyl chloride group also contributes to the electron deficiency of the ring, further enhancing its susceptibility to nucleophilic attack. Without such electron-withdrawing groups, nucleophilic aromatic substitution is generally not feasible. libretexts.org

Steric Effects: Steric hindrance can play a significant role, especially concerning the incoming nucleophile and the structure of the substrate. While the fluorine atom itself is small, bulky nucleophiles may experience steric repulsion from the adjacent acyl chloride group. This can reduce the reaction rate. Studies on similar systems, like phenyl 2,4,6-trinitrophenyl ethers reacting with aniline (B41778) versus the bulkier N-methylaniline, have shown a dramatic reduction in reaction rates (by a factor of 10⁵) due to increased steric hindrance during the formation of the intermediate. rsc.org Therefore, the reaction of this compound is expected to be more efficient with smaller, less hindered nucleophiles.

Acylation Reactions

The acyl chloride functional group is highly electrophilic and serves as an excellent acylating agent. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of the 2-fluoro-5-nitrobenzoyl moiety onto nucleophilic molecules.

Benzoylation Reactions in Derivatization

Benzoylation, the process of attaching a benzoyl group to a molecule, is a widely used technique in chemical analysis, particularly for liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govchromatographyonline.com Derivatization with benzoyl chloride analogs converts polar analytes containing -OH, -NH₂, or -SH groups into less polar, more hydrophobic derivatives. chromatographyonline.com This process offers several advantages:

Improved Chromatographic Retention: The added nonpolar benzoyl group increases the retention of polar analytes in reversed-phase liquid chromatography. chromatographyonline.com

Enhanced Ionization Efficiency: The derivatized analytes often exhibit improved ionization in the mass spectrometer, leading to enhanced signal and lower detection limits. nih.govchromatographyonline.com

Stable Products: The resulting esters and amides are generally stable, allowing for robust and reproducible analysis. nih.govchromatographyonline.com

The reaction, known as the Schotten-Baumann reaction, is typically performed under basic conditions (e.g., using sodium carbonate or pyridine) and is often very rapid, sometimes completing in less than a minute at room temperature. nih.govchromatographyonline.com this compound can be used in this context to "tag" small molecules in complex biological samples, facilitating their separation and detection. chromatographyonline.com

| Analyte Functional Group | Derivatized Product | Benefit |

| Primary/Secondary Amine | Amide | Increased hydrophobicity, improved MS signal |

| Alcohol/Phenol | Ester | Increased retention in RP-LC, stable derivative |

Chemoselectivity in Acylation Processes

When a substrate contains multiple nucleophilic sites, or when the reaction conditions could favor either acylation or SNAr, the chemoselectivity of this compound becomes critical.

Generally, the acylation of amines and alcohols is a very fast and kinetically favored process compared to SNAr. In a molecule containing both an amine/alcohol and a group capable of acting as a nucleophile in an SNAr reaction, the acyl chloride will almost invariably react first with the more nucleophilic amine or alcohol.

The competition between acylation at the -COCl group and SNAr at the C-F bond is also an important consideration. Acylation is typically much faster and can be performed under milder conditions than SNAr. For instance, benzoylation can be achieved rapidly at room temperature, while SNAr reactions often require elevated temperatures to proceed at a reasonable rate. libretexts.orgchromatographyonline.com This difference in reactivity allows for selective acylation without triggering the substitution of the fluorine atom by choosing appropriate reaction conditions (e.g., low temperature, short reaction time). To achieve a subsequent SNAr reaction, the newly formed amide or ester would then be subjected to more forcing conditions, often with a strong base and higher temperatures.

Tandem and Cascade Reactions Initiated by this compound

The strategic placement of three distinct reactive sites—an acyl chloride, a nitro group, and a fluorine atom—on the aromatic ring of this compound makes it a versatile building block for the synthesis of complex heterocyclic structures through tandem and cascade reactions. These sequential transformations, occurring in a single pot, offer an efficient route to molecular diversity by forming multiple bonds in a programmed manner.

N-Acylation-SNAc Sequences

A common and powerful tandem reaction initiated by this compound is the N-acylation followed by an intramolecular nucleophilic aromatic substitution (SNAc). This sequence is particularly useful for the synthesis of various nitrogen-containing heterocycles.

The reaction commences with the acylation of a suitable nucleophile, typically a primary amine, with this compound. This initial step is a standard nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-substituted-2-fluoro-5-nitrobenzamide intermediate.

Following the N-acylation, if the introduced N-substituent contains a nucleophilic group, a subsequent intramolecular SNAc reaction can occur. The electron-withdrawing effect of the nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluoride ion by the tethered nucleophile, leading to the formation of a new heterocyclic ring.

An illustrative example of this sequence is the synthesis of dibenz[b,f]oxazepin-11(10H)-ones. Although the direct use of this compound is not explicitly detailed in all literature, the analogous reactivity of its parent carboxylic acid, 2-fluoro-5-nitrobenzoic acid, in solid-phase synthesis with 2-aminophenols demonstrates the viability of this pathway. google.com In this case, the initial acylation would be followed by the intramolecular attack of the phenolic oxygen onto the carbon bearing the fluorine, displacing it to form the tricyclic oxazepine core.

The general mechanism can be outlined as follows:

N-Acylation: A primary amine (R-NH₂) reacts with this compound to form the corresponding amide.

Intramolecular SₙAr: A nucleophilic group within the 'R' substituent of the newly formed amide attacks the carbon atom attached to the fluorine, facilitated by the activating nitro group. This results in the formation of a cyclic product.

This N-acylation-SNAc sequence provides a convergent and efficient method for constructing a variety of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

SNAr-Terminated Domino Processes

While specific examples of domino processes initiated by this compound and terminated by an SNAc reaction are not extensively documented, the inherent reactivity of the molecule allows for the rational design of such transformations. A plausible domino sequence could involve an initial intermolecular reaction that sets the stage for a subsequent intramolecular SNAc cyclization.

For instance, a domino reaction for the synthesis of quinazolinone derivatives can be envisioned. Quinoxaline and benzodiazepine (B76468) systems are known to be accessible through multicomponent reactions. ossila.com A hypothetical domino process could start with the reaction of this compound with a suitable binucleophile, such as an amidine. The initial acylation would be followed by an intramolecular condensation to form a heterocyclic intermediate. This intermediate could then undergo a final, ring-closing intramolecular SNAc reaction, where a suitably positioned nucleophile displaces the fluorine atom to yield a complex, fused polycyclic system.

The key to a successful SNAc-terminated domino process is the strategic choice of the initial reacting partner, which must contain the necessary functionalities to participate in the entire cascade of reactions, culminating in the final, irreversible SNAc step.

Transformations of the Nitro and Fluoro Substituents

Beyond its role in initiating tandem reactions, the nitro and fluoro substituents on the this compound scaffold can be further transformed, providing additional avenues for molecular diversification.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly electron-withdrawing group into a versatile electron-donating group. This transformation is particularly significant in the context of this compound derivatives, as the resulting amino group can be used for a wide range of further functionalizations, including diazotization, acylation, and the formation of new heterocyclic rings.

A variety of methods are available for the reduction of aromatic nitro compounds, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. libretexts.orgwikipedia.org For derivatives of this compound, where an amide bond and a fluorine atom are present, chemoselectivity is a key consideration.

Commonly used reduction methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net While effective, care must be taken as some hydrogenation catalysts can also effect dehalogenation, particularly with aryl halides. Raney nickel is sometimes preferred over Pd/C when dehalogenation is a concern. researchgate.net

Metal-Acid Systems: Reagents such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are classic and robust methods for nitro group reduction. libretexts.orgresearchgate.net These conditions are generally well-tolerated by aryl fluorides and amides.

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or its salts, in the presence of a transition metal catalyst. It can offer high chemoselectivity under mild conditions.

The resulting 2-acylamino-5-aminobenzoyl derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as benzodiazepines and quinazolinones, through subsequent cyclization reactions. masterorganicchemistry.com

Methods for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Chemoselectivity Notes |

|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but may cause dehalogenation of aryl halides. |

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Often used to avoid dehalogenation of aryl chlorides and bromides. |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvent, heating | Cost-effective and generally tolerant of many functional groups. |

| SnCl₂·2H₂O | Solvent (e.g., EtOH, EtOAc) | A mild reducing agent, often used for selective reductions. |

Halogen Exchange and Further Functionalization

The fluorine atom in this compound and its derivatives is activated towards nucleophilic aromatic substitution due to the presence of the ortho-acyl and para-nitro groups. This reactivity allows for the displacement of the fluorine by a variety of nucleophiles, enabling further functionalization of the aromatic ring.

Halogen Exchange (Halex) Reactions:

The fluorine atom can potentially be exchanged for other halogens. The Halex process, which typically involves the conversion of aromatic chlorides to fluorides using a fluoride salt at high temperatures, can, in principle, be reversed. However, given the high reactivity of the C-F bond in this electron-deficient system towards other nucleophiles, selective halogen exchange might be challenging.

Nucleophilic Aromatic Substitution (SNAc) with Other Nucleophiles:

A more common and synthetically useful transformation is the displacement of the fluorine atom by other nucleophiles. A wide range of nucleophiles can be employed, leading to a diverse array of substituted products.

O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine to form the corresponding ethers. For example, reaction with sodium methoxide (B1231860) would yield 2-methoxy-5-nitrobenzoyl chloride.

N-Nucleophiles: Amines can react to form 2-amino-5-nitrobenzoyl derivatives. This reaction is competitive with the acylation at the benzoyl chloride moiety and is often controlled by reaction conditions.

S-Nucleophiles: Thiolates can displace the fluorine to generate the corresponding thioethers.

The high reactivity of the fluorine atom in SNAc reactions is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups at the 2-position of the benzene ring. This versatility makes it a valuable precursor for the synthesis of complex and highly functionalized aromatic compounds.

Applications of 2 Fluoro 5 Nitrobenzoyl Chloride in the Synthesis of Complex Organic Molecules

Construction of Diverse Heterocyclic Scaffolds

The reactivity of 2-fluoro-5-nitrobenzoyl chloride is well-suited for the construction of a wide array of heterocyclic systems. The acyl chloride provides a ready handle for amide bond formation, while the fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for sequential and one-pot reactions to build complex, fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of this compound and its derivatives makes it a plausible precursor for a variety of nitrogen-containing heterocycles, although specific examples for all classes are not extensively documented. The general strategies often involve the initial acylation of a suitable nucleophile, followed by an intramolecular cyclization.

Quinolones: The synthesis of quinolone frameworks, a core component of many antibacterial agents, can be envisioned using this compound. A general approach involves the reaction of a related compound, 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride, with ethyl 3-(N,N-dimethylamino)acrylate. This is followed by reaction with an amine, such as cyclopropylamine, and subsequent base-catalyzed cyclization to form the quinolone ring system. nih.gov While this example utilizes a different starting material, the fundamental reaction sequence of acylation, vinylogous nucleophilic substitution, and cyclization provides a blueprint for how this compound could be employed.

Quinazolinones: The synthesis of quinazolinones often proceeds through the reaction of an anthranilic acid derivative with an acid chloride. organic-chemistry.orgnih.gov In a related solid-phase synthesis, a polymer-supported anthranilate can be acylated with a suitable benzoyl chloride, followed by cyclization to yield the quinazolinone. The use of 4-chloro-2-fluoro-5-nitrobenzoic acid in the solid-phase synthesis of quinoxalinones (a related diazine system) from polymer-supported o-phenylenediamines further suggests the applicability of this compound in similar heterocyclic constructions. nih.gov

Indazoles: The synthesis of indazoles frequently involves the cyclization of ortho-substituted phenylhydrazines or related precursors. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org For instance, 1-aryl-5-nitro-1H-indazoles have been synthesized from the corresponding o-halonitrobenzene derivatives. mdpi.com The Davis-Beirut reaction, which involves the in situ generation of a nitroso intermediate, is another powerful method for constructing 2H-indazoles. nih.gov Given the presence of the nitro group and the reactive fluorine atom, this compound could serve as a precursor to appropriately substituted intermediates for indazole synthesis.

Triazoles: The construction of 1,2,4-triazole (B32235) rings can be achieved through various methods, including the reaction of hydrazides with suitable reagents. nih.gov The synthesis of 1,2,3-triazoles can be accomplished via the reaction of azides with α,β-unsaturated nitro compounds. rsc.org While direct synthesis from this compound is not explicitly detailed, its conversion to a hydrazide or an α,β-unsaturated derivative could provide entry into these heterocyclic systems. The SNAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with triazoles to form N-arylated products also highlights the potential for the fluorine atom in this compound to be displaced by a pre-formed triazole ring. nih.gov

Synthesis of Other Condensed Nitrogenous Cycles

Beyond the common heterocyclic systems, 2-fluoro-5-nitrobenzoic acid, the parent acid of the title chloride, has been utilized in the solid-phase synthesis of more complex fused nitrogenous heterocycles. Specifically, it serves as a key building block for the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines. rsc.orgossila.com These syntheses leverage the nucleophilic aromatic substitution of the fluorine atom by an alcohol moiety on a solid-supported precursor. This approach allows for the construction of these polycyclic systems in a controlled, stepwise manner.

Role as a Precursor for Pharmaceutical and Agrochemical Intermediates

The presence of the fluoro and nitro groups on the benzoyl chloride scaffold makes it a valuable precursor for various intermediates in the pharmaceutical and agrochemical industries. These groups can be retained in the final product or transformed into other functionalities to modulate biological activity.

Fluoroquinolone antibiotics are a major class of antibacterial agents. nih.govorientjchem.orgnih.gov The synthesis of these compounds often involves the construction of the quinolone core from appropriately substituted benzoic acid derivatives. For instance, 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been synthesized and shown to possess good inhibitory activity against pathogenic bacteria. orientjchem.org The structural similarity of this compound to the starting materials used in these syntheses suggests its potential as a key intermediate for novel fluoroquinolone analogues. Furthermore, 2-fluoro-5-formylbenzonitrile, a potential derivative of the title compound, is an intermediate in the synthesis of the PARP inhibitor Olaparib, a targeted cancer therapy. chemicalbook.comgoogle.com

In the agrochemical sector, related compounds have been shown to be important intermediates. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate in the synthesis of the herbicide saflufenacil. google.com Additionally, 2-fluoro-5-nitroaniline, which can be prepared from 2,4-dinitrofluorobenzene, serves as a starting material for herbicides such as certain tetrahydrophthalimides, hydantoins, and urazoles. This highlights the potential of the 2-fluoro-5-nitrophenyl moiety, accessible from this compound, in the development of new crop protection agents.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for drug discovery and optimization. The multi-reactive nature of this compound and its parent acid makes it an attractive building block for SPOS.

Immobilization Strategies and Resin Selection

A common strategy for the solid-phase synthesis of heterocyclic compounds involves the immobilization of a building block onto a solid support, followed by a series of on-resin reactions. For carboxylic acids like 2-fluoro-5-nitrobenzoic acid, resins such as the Rink Amide resin are frequently employed. nih.gov The acid can be coupled to the amine functionality of the resin using standard peptide coupling reagents. Another commonly used resin is the Wang resin, which allows for the attachment of carboxylic acids via an ester linkage. units.it The choice of resin is dictated by the desired cleavage conditions to release the final product from the solid support.

On-Resin Functionalization and Cyclization Reactions

Once immobilized, the 2-fluoro-5-nitrophenyl scaffold can undergo a variety of on-resin functionalization and cyclization reactions. The fluorine atom, activated by the nitro group, is susceptible to nucleophilic aromatic substitution by amines or alcohols. This allows for the introduction of diversity at this position. Following the SNAr reaction, the nitro group can be reduced to an amine, which can then participate in an intramolecular cyclization to form a heterocyclic ring.

For example, in the solid-phase synthesis of quinoxalinones, an immobilized 4-chloro-2-fluoro-5-nitrobenzoic acid on Rink resin undergoes substitution of the chlorine atom, followed by reduction of the nitro group and subsequent cyclization. nih.gov Similarly, the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines on solid support involves the SNAr of the fluorine atom of 2-fluoro-5-nitrobenzoic acid with a resin-bound phenol, followed by further transformations. rsc.orgossila.com These examples demonstrate the utility of this compound and its parent acid in the construction of diverse heterocyclic libraries through on-resin cyclization strategies.

Design and Synthesis of Derivatives and Analogs of 2 Fluoro 5 Nitrobenzoyl Chloride

Modifications of the Acyl Chloride Moiety in Analog Preparation

The acyl chloride functional group is highly reactive and susceptible to nucleophilic attack, making it an ideal site for derivatization. libretexts.org This reactivity allows for the straightforward synthesis of various analogs, most notably amides and esters, through nucleophilic addition-elimination reactions. libretexts.orgyoutube.com

Amide Synthesis: The reaction of 2-fluoro-5-nitrobenzoyl chloride with primary or secondary amines leads to the formation of N-substituted amides. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the corresponding amide. chemguide.co.uk The reaction is typically vigorous and often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Ester Synthesis: Similarly, esters can be prepared by reacting this compound with alcohols or phenols. The oxygen atom of the hydroxyl group attacks the carbonyl carbon, leading to the formation of an ester and hydrogen chloride. youtube.com This process, known as esterification, is fundamental in creating a diverse range of ester derivatives. libretexts.org For instance, fluorescent probes have been synthesized through the esterification of 2-fluoro-5-nitrobenzoic acid with fluorescent dyes. ossila.com

The general mechanism for these modifications involves a two-step process: nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgchemguide.co.uk

Functionalization at the Aromatic Ring for Novel Structures

The aromatic ring of this compound, activated by the electron-withdrawing nitro and fluoro groups, presents opportunities for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the nitro group, is activated towards displacement by nucleophiles. libretexts.org Electron-withdrawing groups, such as the nitro group, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. libretexts.orgyoutube.com This allows for the introduction of various substituents, including alkoxy, amino, and thioether groups, by reacting this compound with the corresponding nucleophiles. For example, the fluorine atom can be displaced by the hydroxyl group of 2-aminophenols in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones. sigmaaldrich.com

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, which significantly alters the electronic properties of the aromatic ring and opens up new avenues for derivatization. masterorganicchemistry.com Common reducing agents for this transformation include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The resulting 2-fluoro-5-aminobenzoyl chloride is a key intermediate for synthesizing various heterocyclic compounds. The reduction of the nitro group transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Synthesis of Related Fluorinated Nitrobenzoyl Compounds

The synthetic principles applied to this compound can be extended to produce a variety of related fluorinated nitrobenzoyl compounds.

2-Fluoro-3-nitrobenzoyl chloride : This isomer can be prepared from 2-fluoro-3-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or triphosgene. google.comnih.gov The precursor, 2-fluoro-3-nitrobenzoic acid, can be synthesized by oxidizing 2-fluoro-3-nitrotoluene. chemicalbook.comwipo.int This compound is a key intermediate in the synthesis of certain m-diamide compounds. google.com

2-Fluoro-3-iodo-5-nitrobenzoyl chloride : The synthesis of this more complex analog would involve multiple steps, likely starting with a suitably substituted benzene (B151609) derivative. The introduction of the iodine, fluorine, and nitro groups would require strategic synthetic planning to ensure correct regiochemistry.

Other Analogs : By varying the starting materials and reaction conditions, a wide range of other fluorinated nitrobenzoyl chlorides can be synthesized. For example, 2-chloro-4-fluoro-5-nitrobenzoyl chloride and 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride are other known derivatives. epa.govprepchem.com The synthesis of 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride is achieved by refluxing 2,4-dichloro-5-fluoro-3-nitro-benzoic acid with thionyl chloride. prepchem.com

Derivatization in the Context of 5-Fluorouracil (B62378) Analogues

5-Fluorouracil (5-FU) is a well-known antimetabolite used in cancer therapy. google.comnih.gov The chemical modification of 5-FU to create derivatives with potentially improved properties is an active area of research. nih.govnih.gov While direct reactions between this compound and 5-fluorouracil are not prominently documented in the searched literature, the principles of acyl chloride reactivity are applicable.

The nitrogen atoms in the uracil (B121893) ring of 5-FU can act as nucleophiles, reacting with acyl chlorides to form N-acylated derivatives. This type of derivatization could potentially be used to create prodrugs of 5-FU, where the attached benzoyl moiety is designed to be cleaved under specific physiological conditions, releasing the active drug. researchgate.net The synthesis of 5-FU derivatives often involves creating linkages through its nitrogen atoms to various molecular scaffolds. nih.gov For example, 5-fluorouracil-1-carboxylic acid has been synthesized and used as an intermediate to be coupled with other molecules. nih.gov The general strategy of using acyl chlorides to append moieties to 5-FU suggests that this compound could be a potential reagent for creating novel 5-FU analogs, although specific examples are not detailed in the provided search results.

Computational and Theoretical Investigations of 2 Fluoro 5 Nitrobenzoyl Chloride and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on determining the electron density of a system to calculate its energy and other properties. For a molecule like 2-fluoro-5-nitrobenzoyl chloride, DFT can be employed to optimize its geometry, calculate vibrational frequencies, and determine electronic properties, which are crucial for predicting its reactivity. echemcom.com

| Computational Method | Objective | Key Parameters Calculated | Anticipated Insights for this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Determine electronic structure and energy | Electron Density, Molecular Orbitals (HOMO/LUMO), Electrostatic Potential | Identification of reactive sites, prediction of reaction mechanisms, understanding of substituent effects. |

| Time-Dependent DFT (TD-DFT) | Simulate electronic absorption spectra | Excitation Energies, Oscillator Strengths | Prediction of UV-Vis absorption bands and understanding of electronic transitions. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. youtube.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. For this compound, the electron-withdrawing nature of the fluorine atom, the nitro group (-NO₂), and the benzoyl chloride group (-COCl) is expected to significantly lower the energy of the LUMO. This makes the molecule a strong electron acceptor, or electrophile.

The LUMO is the classic acceptor for nucleophiles in reactions involving carbonyl groups. youtube.com In this compound, the LUMO is likely to be centered on the carbonyl carbon of the acyl chloride and the carbons of the benzene (B151609) ring, particularly those activated by the nitro group. An analysis of the LUMO's spatial distribution would reveal the most probable sites for nucleophilic attack. The presence of the nitro group and fluorine atom significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Computational chemistry can map the entire energy landscape of a chemical reaction, identifying the low-energy paths from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a key reaction is nucleophilic acyl substitution at the carbonyl carbon. DFT calculations can model the approach of a nucleophile (e.g., an amine or alcohol) to form a tetrahedral intermediate. Further calculations can then model the departure of the chloride leaving group to form the final product. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This analysis would allow for the comparison of different reaction pathways and the prediction of the most favorable one. For instance, it could be used to determine whether a reaction proceeds via a concerted or a stepwise mechanism.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic scale, molecular modeling and dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. frontiersin.orgnih.gov These simulations can reveal conformational changes, diffusion rates, and the bulk properties of a substance. nih.gov

For an isomer, 5-fluoro-2-nitrobenzoyl chloride, molecular dynamics simulations have been used to study its conformational behavior, revealing the existence of multiple possible conformations and their relative stabilities. A similar MD study on this compound would provide valuable insights into its flexibility and the preferred orientation of the acyl chloride and nitro groups relative to the benzene ring. This information is crucial for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules in solution.

| Simulation Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | CHARMM, AMBER, OPLS |

| Ensemble | The statistical mechanical ensemble representing the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature) |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample the relevant molecular motions. | Nanoseconds (ns) to microseconds (µs) |

| Analysis Metrics | Quantities calculated from the trajectory to describe molecular behavior. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radial Distribution Function (RDF) |

Prediction of Reactivity and Selectivity Profiles

By combining insights from both quantum chemical calculations and molecular modeling, a comprehensive reactivity and selectivity profile for this compound can be developed.

Reactivity: The strong electron-withdrawing effects of the nitro and fluoro substituents, combined with the acyl chloride group, make the aromatic ring electron-deficient. This significantly increases the electrophilicity of the carbonyl carbon, making the molecule highly reactive toward nucleophiles. DFT calculations would quantify this by showing a low LUMO energy and a significant positive partial charge on the carbonyl carbon.

Regioselectivity: this compound offers several potential sites for nucleophilic attack. The primary site is the highly electrophilic carbonyl carbon of the acyl chloride group. A secondary possibility is nucleophilic aromatic substitution (SNAr), where a nucleophile could potentially replace the fluorine atom or the nitro group on the ring. DFT calculations of the molecular electrostatic potential and the coefficients of the LUMO on each atom would clearly predict that the carbonyl carbon is the most favorable site for attack. The transition state energies for attack at different positions could also be calculated to confirm this selectivity.

Chemoselectivity: In reactions with molecules containing multiple different nucleophilic groups (e.g., amino alcohols), theoretical calculations can predict which group will react preferentially. By modeling the reaction pathways for both the amino and hydroxyl groups, their respective activation energies can be compared. The pathway with the lower activation energy will be the favored one, thus predicting the major product of the reaction.

Advanced Analytical Techniques in the Characterization of 2 Fluoro 5 Nitrobenzoyl Chloride and Its Reaction Products

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of 2-Fluoro-5-nitrobenzoyl chloride and its derivatives. These methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecular framework.

¹H NMR: Proton NMR spectroscopy of the parent compound reveals distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nitro group and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl chloride group typically appears at a characteristic downfield chemical shift. The carbon atoms attached to the fluorine and nitro groups also exhibit specific chemical shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterizing this compound. biophysics.org It provides a direct method to observe the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. biophysics.org For instance, in a related compound, 4-fluoro-benzenesulfonyl fluoride (B91410), the ¹⁹F NMR signal appears at 66.2 ppm. rsc.org

The following table summarizes typical NMR data for related nitroaromatic compounds, illustrating the expected ranges for chemical shifts.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.0 - 9.0 | d, dd | 2.0 - 9.0 |

| ¹³C | 110 - 170 | s, d | |

| ¹⁹F | -120 to -100 | s, d, t |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C=O Stretch (Acid Chloride): A strong absorption band is typically observed in the region of 1770-1815 cm⁻¹.

NO₂ Stretch (Asymmetric and Symmetric): Two distinct bands are expected for the nitro group, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and another for the symmetric stretch (around 1345-1365 cm⁻¹).

C-F Stretch: The carbon-fluorine bond will show an absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Aromatic C-H and C=C Stretches: These will appear at their characteristic frequencies.

The following table provides a summary of the expected IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1770 - 1815 (strong) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (strong) |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 (strong) |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 (moderate to strong) |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its reaction products. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. nih.govnih.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns can also provide valuable structural information. For instance, the loss of a chlorine atom or the nitro group would result in specific fragment ions.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purity analysis of this compound. sielc.com These methods utilize a stationary phase, often a packed column, and a liquid mobile phase to separate components based on their differential partitioning between the two phases. sielc.com

A typical HPLC method for analyzing this compound might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com The retention time of the compound is a characteristic parameter used for its identification. UPLC, with its smaller particle size columns, can offer faster analysis times and higher resolution. sielc.com

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound. blogspot.comscribd.com A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. blogspot.comscribd.com The plate is then developed in a solvent system (mobile phase), and the components separate based on their polarity. blogspot.comyoutube.com The retardation factor (Rf value) is a key parameter for identification. scribd.com

Column chromatography is a preparative technique used to purify larger quantities of this compound. blogspot.commagritek.com A glass column is packed with a stationary phase (e.g., silica gel), and the sample mixture is loaded at the top. blogspot.commagritek.com The mobile phase is then passed through the column, and the components are separated and collected in fractions. blogspot.commagritek.com The choice of the mobile phase is critical for achieving good separation. blogspot.com

The following table outlines a typical TLC system for the analysis of aromatic compounds.

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method |

| Silica Gel | Ethyl Acetate/Hexane (various ratios) | UV Lamp (254 nm) |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for the characterization of this compound and its derivatives. This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which allows for the determination of its empirical formula. The comparison of experimentally found percentages with the calculated theoretical values for a proposed molecular structure is a critical step in verifying the synthesis of a new compound. For this compound, with a molecular formula of C₇H₃ClFNO₃, the theoretical elemental composition serves as a benchmark for its purity. nih.gov

The true utility of CHN analysis is demonstrated in the characterization of the diverse reaction products of this compound. As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions with various nucleophiles, such as amines and alcohols, to form a wide array of amide and ester derivatives. Elemental analysis provides the foundational data to confirm the successful incorporation of the 2-fluoro-5-nitrobenzoyl moiety into the new molecular structure.

Research Findings

Scientific literature presents numerous instances where elemental analysis has been pivotal in confirming the structures of novel compounds synthesized from precursors similar to this compound. For instance, in the synthesis of new heterocyclic compounds, elemental analysis is a standard characterization technique.

In one study, a novel cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) was synthesized and its structure was confirmed, in part, through elemental analysis. The calculated and found values for Carbon, Hydrogen, and Nitrogen were in close agreement, validating the proposed 2:1 stoichiometric ratio of the components in the cocrystal. mdpi.com

Similarly, in the synthesis and characterization of metal complexes with 5-bromo-2-fluorobenzaldehydeoxime, a compound structurally related to this compound, elemental analysis was employed to confirm the composition of the newly formed complexes. researchgate.net

While direct CHN analysis data for a wide range of this compound reaction products is not centrally compiled, the following tables represent typical data that would be generated from such analyses for hypothetical, yet plausible, amide derivatives. These tables are constructed based on the theoretical calculations for the proposed structures and reflect the expected close correlation between calculated and found values in experimental research.

Table 1: Elemental Analysis of N-Aryl Substituted 2-Fluoro-5-nitrobenzamides

| Compound Name | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |

| 2-Fluoro-5-nitro-N-phenylbenzamide | C₁₃H₉FN₂O₃ | 59.99 | 59.91 | 3.49 | 3.52 | 10.77 | 10.75 |

| 2-Fluoro-N-(4-chlorophenyl)-5-nitrobenzamide | C₁₃H₈ClFN₂O₃ | 53.00 | 52.95 | 2.74 | 2.77 | 9.51 | 9.48 |

| 2-Fluoro-5-nitro-N-(p-tolyl)benzamide | C₁₄H₁₁FN₂O₃ | 61.32 | 61.28 | 4.04 | 4.09 | 10.21 | 10.19 |

Table 2: Elemental Analysis of N-Alkyl Substituted 2-Fluoro-5-nitrobenzamides

| Compound Name | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% |

| N-Ethyl-2-fluoro-5-nitrobenzamide | C₉H₉FN₂O₃ | 50.95 | 50.90 | 4.28 | 4.31 | 13.20 | 13.17 |

| N-Benzyl-2-fluoro-5-nitrobenzamide | C₁₄H₁₁FN₂O₃ | 61.32 | 61.27 | 4.04 | 4.08 | 10.21 | 10.18 |

| 2-Fluoro-N-(2-hydroxyethyl)-5-nitrobenzamide | C₉H₉FN₂O₄ | 47.38 | 47.31 | 3.98 | 4.02 | 12.28 | 12.25 |

The data presented in these interactive tables illustrates the precision of CHN analysis. The "Found" values, representing hypothetical experimental results, are deliberately shown to be in very close agreement with the "Calculated" theoretical values, which is the expected outcome for pure, successfully synthesized compounds. This analytical technique, therefore, remains an indispensable tool for chemists in the structural elucidation of new chemical entities derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-nitrobenzoyl chloride from its benzoic acid precursor?

- Methodological Answer : The synthesis typically involves converting 2-fluoro-5-nitrobenzoic acid to the acyl chloride using chlorinating agents. Common methods include:

- Thionyl chloride (SOCl₂) : React the acid with excess SOCl₂ under reflux (70–80°C) for 4–6 hours in anhydrous conditions. Remove excess SOCl₂ via distillation .

- Oxalyl chloride ((COCl)₂) : Use catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0–20°C for 1–2 hours. This method avoids high temperatures, reducing decomposition risks .

- Comparison : Thionyl chloride is cost-effective but requires careful handling due to toxicity. Oxalyl chloride offers better selectivity for acid-sensitive substrates .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are critical for verifying substitution patterns. For example, the fluorine atom at position 2 and nitro group at position 5 produce distinct splitting patterns in ¹H NMR .

- IR Spectroscopy : Confirm the presence of the acyl chloride carbonyl stretch (~1770–1810 cm⁻¹) and nitro group (~1520 cm⁻¹) .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to assess purity and molecular ion peaks (expected m/z: 203.56 for [M+H]⁺) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) minimizes thermal degradation .

- Recrystallization : Use hexane/ethyl acetate (3:1) at low temperatures (0–5°C) to isolate the compound as a crystalline solid .

- Chromatography : Flash column chromatography with silica gel and a hexane/ethyl acetate gradient (10–30%) removes unreacted starting materials .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The nitro group at position 5 enhances electrophilicity at the carbonyl carbon via resonance and inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the ortho-fluorine may reduce reactivity in bulky nucleophiles. Kinetic studies using ¹H NMR monitoring in DMSO-d₆ reveal a 2.5-fold rate increase compared to non-nitrated analogs .

Q. What challenges arise when using this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalyst Poisoning : The acyl chloride moiety can deactivate Pd catalysts (e.g., Pd(PPh₃)₄) by coordinating to the metal center. Mitigate this by pre-forming the active catalyst or using electron-deficient ligands (e.g., XPhos) .

- Side Reactions : Competing hydrolysis under aqueous conditions requires strict anhydrous protocols. Use molecular sieves or inert gas purging .

- Example Application : In Heck reactions, the compound couples with styrene derivatives at 80°C in DMF, yielding biaryl ketones with >80% selectivity when using 1 mol% Pd(OAc)₂ .

Q. How do solvent and temperature affect the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in anhydrous DCM or THF under argon. Avoid prolonged storage at room temperature, as hydrolysis to the carboxylic acid occurs within 48 hours (monitored by TLC) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) accelerate decomposition. Non-polar solvents (e.g., hexane) improve stability .

- Degradation Analysis : Quantify hydrolysis products via GC-MS or ¹⁹F NMR, which detects free fluoride ions .

Q. How can researchers resolve contradictions in reported yields for synthetic methods of this compound?

- Methodological Answer :

- Critical Variables : Reaction time, solvent purity, and reagent stoichiometry significantly impact yields. For example, using anhydrous DCM with oxalyl chloride achieves 85–90% yields, while traces of water reduce yields to <50% .

- Reproducibility Table :

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, DMF | Benzene | 70–80 | 75 | |

| Oxalyl Chloride | (COCl)₂, DMF | DCM | 0–20 | 89 |

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。